N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14531296
InChI: InChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20)
SMILES:
Molecular Formula: C15H10BrN3OS
Molecular Weight: 360.2 g/mol

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide

CAS No.:

Cat. No.: VC14531296

Molecular Formula: C15H10BrN3OS

Molecular Weight: 360.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide -

Specification

Molecular Formula C15H10BrN3OS
Molecular Weight 360.2 g/mol
IUPAC Name N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20)
Standard InChI Key NOEKOUCPUJAYLQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

N-(4-(4-Bromophenyl)thiazol-2-yl)nicotinamide belongs to the class of thiazole-carboxamide hybrids, featuring a central thiazole ring substituted with a 4-bromophenyl group at the 4-position and a nicotinamide moiety at the 2-position. The IUPAC name, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide, reflects its systematic substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₅H₁₀BrN₃OS
Molecular Weight360.23 g/mol
SMILESC1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H10BrN3OS/c16-12-5-3-10(4-6-12)13-9-21-15(18-13)19-14(20)11-2-1-7-17-8-11/h1-9H,(H,18,19,20)
XLogP33.2 (estimated)

The bromine atom at the para position of the phenyl ring contributes to the compound’s lipophilicity, enhancing membrane permeability, while the thiazole and pyridine rings enable π-π stacking interactions with biological targets .

Synthesis and Optimization

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide typically involves a multi-step protocol:

  • Thiazole Ring Formation: Condensation of 4-bromophenyl thiourea with α-bromoacetophenone yields 2-amino-4-(4-bromophenyl)thiazole .

  • Nicotinamide Conjugation: The thiazole amine undergoes nucleophilic acyl substitution with nicotinoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Critical reaction parameters include temperature (60–80°C), solvent (dimethylformamide or tetrahydrofuran), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC and NMR spectroscopy .

Biological Activity and Mechanisms

Antibacterial Properties

N-(4-(4-Bromophenyl)thiazol-2-yl)nicotinamide exhibits broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Its mechanism involves:

  • Enzyme Inhibition: Binding to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .

  • Cell Membrane Disruption: Hydrophobic interactions with phospholipid bilayers, causing leakage of cytoplasmic content.

Agricultural Applications

Suppression of Ralstonia solanacearum

In tomato seed treatments, N-(4-(4-bromophenyl)thiazol-2-yl)nicotinamide (0.001% concentration) increased germination rates to 92% and vigor indices to 1,613, outperforming streptomycin controls :

TreatmentGermination (%)Vigor Index
Control88 ± 0.561,186 ± 3.78
Compound (0.001%)92 ± 0.511,613 ± 5.95

Mode of Action in Plants

  • Lectin Inhibition: Disrupts carbohydrate-protein interactions critical for bacterial adhesion .

  • Systemic Acquired Resistance (SAR): Activates pathogenesis-related (PR) proteins, enhancing plant immunity .

Structure-Activity Relationship (SAR)

Electron-withdrawing groups (e.g., bromine) at the phenyl ring’s para position optimize antibacterial and plant-protective effects by:

  • Increasing lipophilicity (LogP: 3.2 vs. 2.8 for unsubstituted analogs).

  • Enhancing hydrogen bonding with DHFR’s Asp27 and Leu28 residues .

  • Reducing metabolic degradation via steric hindrance.

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